Purity Advantage: NLT 98% vs. ≥95% for Geminal 4‑Phenylpiperidine Analog (CAS 644982‑20‑7)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is commercially available with a minimum purity specification of 98% (NLT 98%) from ISO‑certified suppliers, compared to ≥95% for the geminal analog 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)acetic acid (CAS 644982-20-7) . The higher baseline purity of the 4‑substituted regioisomer reduces the burden of downstream purification in multi‑step PROTAC syntheses and minimizes batch‑to‑batch variability in linker conjugation efficiency.
| Evidence Dimension | Minimum purity specification (vendor QC) |
|---|---|
| Target Compound Data | NLT 98% (CAS 1784486‑49‑2) |
| Comparator Or Baseline | CAS 644982‑20‑7 (geminal 4‑phenylpiperidine analog): ≥95% |
| Quantified Difference | ≥3 percentage points higher purity for target compound |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; MolCore (ISO‑certified) for target, AKSci for comparator |
Why This Matters
Higher guaranteed purity directly reduces synthesis failure risk and post‑coupling purification steps, making the compound more cost‑effective for procurement in PROTAC medicinal chemistry campaigns.
